Shihunidine

Description

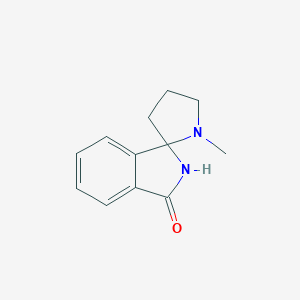

Structure

2D Structure

3D Structure

Properties

CAS No. |

135626-84-5 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1'-methylspiro[2H-isoindole-3,2'-pyrrolidine]-1-one |

InChI |

InChI=1S/C12H14N2O/c1-14-8-4-7-12(14)10-6-3-2-5-9(10)11(15)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15) |

InChI Key |

LTUZVVOPXHMYOH-UHFFFAOYSA-N |

SMILES |

CN1CCCC12C3=CC=CC=C3C(=O)N2 |

Canonical SMILES |

CN1CCCC12C3=CC=CC=C3C(=O)N2 |

Synonyms |

shihunidine |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Shihunidine

Botanical Sources and Distribution of Shihunidine-Producing Organisms

This compound is primarily found in certain species of the orchid genus Dendrobium. These plants have a long history of use in traditional Chinese medicine. nih.govresearchgate.net The dried stems of various Dendrobium species are particularly valued. researchgate.net

One of the key botanical sources of this compound is Dendrobium loddigesii. researchgate.netnih.govchfcau.org.inamegroups.cn Research has confirmed the presence of this compound in the fresh stems of this species. nih.gov Another species, Dendrobium lohohense, is also known to produce this compound. nih.gov While many Dendrobium species exist, with about seventy found in China, this compound has been specifically identified in these particular members of the genus. nih.govnih.gov

It is interesting to note that chemical investigations have suggested that this compound may be derived from another related alkaloid, shihunine (B1212900), during the isolation process. amegroups.cnnih.govscispace.com

Modern Chromatographic Approaches for this compound Isolation

The separation and purification of this compound from its natural plant matrix rely on various modern chromatographic techniques. khanacademy.orgijpsjournal.com Chromatography operates on the principle of separating components of a mixture as they are distributed between a stationary phase and a mobile phase. khanacademy.orgresearchgate.net

Liquid-Solid Chromatographic Techniques (e.g., VLC, FC, MPLC, HPLC)

Liquid-solid chromatography is a fundamental approach for isolating natural products like this compound. This category includes several methods:

Vacuum Liquid Chromatography (VLC), Flash Chromatography (FC), and Medium Pressure Liquid Chromatography (MPLC) are often used for initial fractionation of the crude plant extract.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds. rotachrom.com It is a type of partition chromatography where compounds separate based on their partitioning behavior between the stationary and mobile phases. ijpsjournal.com

Hydrophilic Interaction Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized HPLC technique that is particularly effective for separating polar and hydrophilic compounds. thermofisher.comelementlabsolutions.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. thermofisher.com This creates a water-rich layer on the stationary phase, allowing for the separation of polar analytes through partitioning. elementlabsolutions.com Given the nature of alkaloids, HILIC presents a valuable tool for the fine separation of this compound from other polar constituents. hplc.eu

Preparative Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a complex mixture. thermofisher.comwaters.com In the context of this compound isolation, preparative SPE can be employed to selectively retain the target alkaloid on a solid sorbent while impurities are washed away. elementlabsolutions.com The retained this compound is then eluted with a suitable solvent. youtube.com This method is advantageous for cleaning up the initial plant extract before further chromatographic steps. waters.com

Chiral Stationary Phase Chromatography for Stereoisomeric Separation

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). csic.es Since stereoisomers can have different biological activities, their separation is crucial. Chiral stationary phase (CSP) chromatography is a specialized form of HPLC that enables the separation of enantiomers. minia.edu.egntu.edu.sg The stationary phase itself is chiral and interacts differently with each enantiomer, leading to their separation. minia.edu.eg Various polysaccharide-based CSPs are often evaluated to achieve optimal separation of stereoisomers. csic.es The separation can be influenced by factors such as the mobile phase composition, temperature, and flow rate. csic.es

Advanced Extraction Techniques for this compound

The initial step in isolating this compound involves extracting it from the plant material. While traditional methods like maceration and Soxhlet extraction exist, modern techniques offer improved efficiency and reduced solvent consumption. cabidigitallibrary.orgnumberanalytics.com

Advanced extraction methods that can be applied for obtaining this compound include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the release of the target compounds into the solvent. jocpr.comnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. jocpr.comnih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this method uses high temperature and pressure to increase the efficiency and speed of extraction. numberanalytics.comdergipark.org.tr

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, often carbon dioxide, as the extraction solvent. SFE is known for its selectivity and for leaving behind no solvent residue. jocpr.comnih.gov

Optimizing parameters such as solvent type, temperature, time, and pressure is key to maximizing the yield and purity of the extracted this compound. jocpr.comdergipark.org.tr

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a sophisticated sample preparation technique that utilizes organic solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid matrices. thermofisher.com The core principle of ASE is that high temperatures enhance the kinetics of the extraction process by increasing solvent diffusivity and disrupting matrix-analyte interactions, while high pressure maintains the solvent in its liquid state above its normal boiling point. thermofisher.com This combination results in significantly faster and more efficient extractions compared to traditional methods like Soxhlet or maceration, often reducing extraction times from hours to minutes and decreasing solvent consumption substantially. thermofisher.comannalsofrscb.ro

The application of ASE has been optimized for the extraction of alkaloids and other secondary metabolites from Dendrobium species. researchgate.net In a typical ASE procedure, the powdered plant material is mixed with an inert dispersant and packed into a stainless steel extraction cell. The cell is then automatically filled with the chosen solvent and brought to the desired temperature and pressure for a short static extraction period, followed by a flush of fresh solvent to collect the extract. This cycle can be repeated multiple times to ensure exhaustive extraction. The automated nature of modern ASE systems also ensures high reproducibility. thermofisher.com

| Parameter | Description | Advantage in this compound Extraction |

| Temperature | Typically operates between 50°C and 200°C. | Increases extraction efficiency and speed by overcoming kinetic barriers. |

| Pressure | Maintained at approximately 1500 psi (100 bar) to keep solvents liquid. | Allows for extraction at temperatures above the solvent's boiling point, enhancing solubility and matrix penetration. |

| Solvent Volume | Uses significantly less solvent than traditional methods. annalsofrscb.ro | Reduces operational costs and environmental impact. |

| Time | Extraction cycles are typically completed in 15-30 minutes. thermofisher.com | High throughput for processing multiple samples; minimizes the risk of degradation for thermally labile compounds. |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced separation technology that employs a supercritical fluid as the extraction solvent. nih.gov A substance becomes a supercritical fluid (SF) when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high solvating power) and a gas (high diffusivity, low viscosity). nih.gov Carbon dioxide (CO₂) is the most commonly used solvent in SFE due to its mild critical temperature (31°C), non-toxicity, non-flammability, and low cost. nih.govresearchgate.net

The polarity of supercritical CO₂ is low, similar to that of hexane, making it ideal for extracting non-polar compounds. However, its solvating power can be modified by adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol, which allows for the extraction of a wider range of compounds, including moderately polar alkaloids like this compound. nih.gov The selectivity of SFE can be finely tuned by adjusting the pressure and temperature, which alters the density and solvating properties of the supercritical fluid. nih.gov This technique is particularly advantageous for extracting thermally sensitive compounds, as the low critical temperature of CO₂ allows for extractions to occur at near-ambient temperatures, preventing thermal degradation. researchgate.net

| Feature | Description | Relevance to this compound Isolation |

| Solvent | Primarily supercritical CO₂, often with a polar modifier (e.g., ethanol). researchgate.net | "Green" solvent, easily removed from the extract, preventing residual toxicity. Modifier allows for tuning polarity to match that of target alkaloids. |

| Pressure Control | Varies to adjust solvent density and solvating power. nih.gov | Provides high selectivity, enabling the fractionation of different compound classes from the raw plant material. |

| Temperature Control | Often operates at low temperatures (e.g., 35-50°C). researchgate.net | Protects thermolabile alkaloids from degradation during the extraction process. |

| Extraction Phases | Can be combined with other methods, such as a subsequent ultrasonic extraction with water, to isolate compounds of different polarities. researchgate.net | Allows for a comprehensive extraction strategy, capturing a wide range of phytochemicals from the Dendrobium matrix. |

Application of Ionic Liquids in this compound Extraction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. They are composed of a large, asymmetric organic cation and an organic or inorganic anion. A key feature of ILs is their designable nature; by altering the cation-anion combination, their physicochemical properties such as polarity, viscosity, and hydrophobicity can be tailored for specific applications. rsc.org This tunability makes them highly versatile and selective solvents for extraction processes. nih.gov

While specific studies on the extraction of this compound using ionic liquids are not extensively documented, the application of ILs for extracting other alkaloids and nitrogen-containing compounds from natural sources is well-established. rsc.orgnih.gov For instance, imidazolium-based ionic liquids have been successfully used to extract indole (B1671886) from wash oil with high efficiency. rsc.org The extraction mechanism often involves specific interactions such as hydrogen bonding, π-π stacking, or electrostatic interactions between the ionic liquid and the target analyte.

The process of using ILs for extraction, known as ionic liquid-based liquid-liquid extraction, involves mixing the ionic liquid with the sample solution (often an aqueous suspension of the plant material). nih.gov After a period of agitation, the phases are separated, with the target compounds partitioned into the IL-rich phase. nih.gov The high selectivity of certain ionic liquids can lead to significant enrichment of the target analyte. nih.gov Given their proven efficacy in extracting structurally related compounds, ionic liquids represent a promising and powerful tool for the selective isolation of this compound from the complex matrix of Dendrobium extracts.

Dereplication Strategies in Natural Product Isolation for this compound Research

Dereplication is a critical and strategic step in modern natural product discovery that aims to rapidly identify known compounds in a crude extract or partially purified fraction at an early stage. frontiersin.orgresearchgate.net The primary goal is to avoid the time-consuming and resource-intensive process of re-isolating and re-characterizing previously identified substances, thereby focusing efforts on the discovery of novel compounds. researchgate.net This approach relies heavily on hyphenated analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net

In the context of this compound research, dereplication strategies are employed to quickly screen Dendrobium extracts. A typical workflow involves generating a chemical profile of an extract using high-resolution LC-MS/MS. The resulting data, which includes retention times, accurate mass measurements, and fragmentation patterns, is then compared against comprehensive databases of natural products, such as the Dictionary of Natural Products or METLIN. researchgate.netbiorxiv.org

A specific strategy for the rapid identification of alkaloids in Dendrobium officinale has been established using solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). biorxiv.org This method allows for the tentative identification of known alkaloids by matching their precise molecular weight and mass fragmentation patterns with database entries. researchgate.net By applying such dereplication methods, researchers can quickly confirm the presence of this compound in a given extract, differentiate between various Dendrobium species based on their alkaloid profiles, and prioritize extracts that may contain new or unusual compounds for further detailed investigation. nih.gov

| Technique | Principle | Application in this compound Research |

| LC-MS/MS | Separates compounds by chromatography and identifies them by mass and fragmentation patterns. researchgate.net | Rapidly generates a chemical fingerprint of a Dendrobium extract. |

| High-Resolution MS | Provides highly accurate mass measurements (sub-ppm accuracy). nih.gov | Allows for the confident determination of elemental formulas for compounds in the extract. |

| Database Searching | Matches experimental MS and MS/MS data against spectral libraries of known compounds. biorxiv.org | Enables the rapid and tentative identification of this compound and other known alkaloids, confirming their presence without isolation. |

| Metabolite Profiling | Compares the chemical profiles of different samples to identify unique or significantly expressed compounds. nih.gov | Facilitates the differentiation of Dendrobium species and highlights novel compounds for targeted isolation. |

Biosynthetic Pathway Elucidation and Bioengineering of Shihunidine

Strategies for Biosynthetic Pathway Delineation

The elucidation of a natural product's biosynthetic pathway is a complex process that involves a combination of analytical, genetic, and biochemical techniques. snscourseware.orgnih.gov These strategies are designed to identify the precursor molecules, intermediate compounds, and the specific enzymes that catalyze each step of the transformation from simple metabolites to the final complex structure. snscourseware.org

Isotopic labeling is a powerful and historically significant technique used to trace the metabolic fate of precursor molecules into a final natural product. nih.govcreative-proteomics.com This method involves "feeding" the producing organism, in this case, a Dendrobium species, with a potential precursor molecule that has been enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). silantes.comchempep.com

The process typically involves:

Selection of Labeled Precursors: Based on the structure of Shihunidine, logical precursors are hypothesized. For this compound, a plausible pathway suggests it derives from intermediates related to ornithine and benzoic acid derivatives. frontiersin.org Therefore, isotopically labeled versions of these compounds would be chosen.

Administration: The labeled precursors are introduced to the plant or a cell culture of the plant. mdpi.com This can be done through various methods, such as root feeding or direct application to tissue cultures. snscourseware.org

Isolation and Analysis: After a period of growth, the this compound is extracted from the organism and purified. Its isotopic enrichment is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov If the this compound molecule contains the isotope at specific positions, it confirms that the fed compound is indeed a precursor in its biosynthesis.

A hypothetical precursor feeding study for this compound biosynthesis is outlined in the table below.

| Labeled Precursor Fed | Isotope Used | Expected Incorporation Site in this compound | Analytical Method | Outcome |

| L-Ornithine | ¹⁵N | Pyrrolidine (B122466) ring nitrogen | ¹⁵N-NMR, HRMS | Confirmation of ornithine as the nitrogen source for the pyrrolidine moiety. |

| [ring-¹³C₆]-Benzoic Acid | ¹³C | Benzoic acid-derived portion of the molecule | ¹³C-NMR | Verification of the benzoic acid backbone's origin. |

| 2-(3,4-dihydro-2H-pyrrol-5-yl)benzoic acid | ¹³C, ¹⁵N | Entire core structure | ¹³C-NMR, ¹⁵N-NMR, HRMS | Validation as a late-stage intermediate in the pathway. frontiersin.org |

This table is representative of data from a hypothetical experiment designed to trace precursor incorporation into this compound.

Modern pathway elucidation heavily relies on genetics and "omics" technologies to identify the specific genes and enzymes responsible for biosynthesis. ebi.ac.uknih.gov Functional genomics provides a genome-wide perspective on gene activity, helping to pinpoint candidate genes that are active when and where the compound of interest is produced. ebi.ac.uknih.gov

Key approaches include:

Transcriptome Analysis: By comparing the gene expression profiles (transcriptomes) of a this compound-producing Dendrobium species with a non-producing species, or between different tissues (e.g., roots vs. leaves) of the same plant, researchers can identify genes that are highly expressed only when this compound is being made. These become strong candidates for biosynthetic genes.

Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 genome editing can be used to "turn off" or disable a candidate gene in the plant. core.ac.uk If disabling a specific gene leads to a halt or significant reduction in this compound production, it provides strong evidence for that gene's role in the pathway. nih.govnih.gov

Genome Mining: The genomes of Dendrobium species can be searched for sequences similar to known enzyme-encoding genes from other plants that produce similar alkaloids. frontiersin.org This comparative approach can quickly identify potential gene clusters responsible for this compound biosynthesis. nih.gov

| Genetic Approach | Target Gene Type | Expected Result if Involved in this compound Biosynthesis | Relevance to Pathway Delineation |

| Comparative Transcriptomics | P450 monooxygenases, Methyltransferases, Dehydrogenases | Gene expression is significantly higher in this compound-accumulating tissues. | Identifies a pool of candidate genes for further functional testing. nih.gov |

| RNAi-mediated Gene Silencing | Candidate Methyltransferase Gene | Accumulation of a demethylated this compound precursor; reduction in final this compound. | Confirms the function of the targeted gene in a specific methylation step. nih.gov |

| CRISPR-Cas9 Knockout | Candidate Cyclase Gene | Absence of this compound and accumulation of an uncyclized precursor. | Provides definitive proof of the gene's essential role in the pathway. researchgate.net |

This table illustrates how different genetic strategies could be applied to identify and confirm the function of genes in the this compound biosynthetic pathway.

Once candidate genes are identified, the final proof of their function comes from characterizing the enzymes they encode. nih.govmdpi.com This involves expressing the gene in a heterologous host (like E. coli or yeast), purifying the resulting enzyme, and testing its activity in vitro. tu-dresden.demdpi.com

The characterization process determines:

Substrate Specificity: Researchers test the enzyme with various hypothesized precursors to see which one it binds to and modifies. mdpi.com

Product Identification: The reaction mixture is analyzed (e.g., using HPLC and MS) to confirm that the enzyme produces the expected intermediate of the this compound pathway.

Enzymatic Kinetics: Parameters such as the Michaelis constant (Km) and catalytic rate (kcat) are measured to understand the enzyme's efficiency. mdpi.com

A plausible final step in this compound biosynthesis is the N-methylation of a precursor. frontiersin.org An enzymatic assay to confirm the responsible methyltransferase would look like this:

| Enzyme | Substrate | Co-substrate | Product | Assay Result |

| Putative this compound N-methyltransferase | Northis compound | S-Adenosyl methionine (SAM) | This compound | Successful conversion of Northis compound to this compound confirmed by LC-MS analysis. |

This table represents a hypothetical in vitro enzymatic assay confirming the function of a key enzyme in the final step of this compound biosynthesis.

Genetic Manipulation and Functional Genomics in Pathway Analysis.

Heterologous Biosynthesis and Metabolic Engineering Approaches for this compound Production

Once the biosynthetic genes for this compound are identified and characterized, they can be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, for heterologous production. frontiersin.orgnih.gov This approach offers a promising alternative to extraction from plants, which can be slow and low-yielding, by creating microbial "cell factories" for scalable and sustainable production. mdpi.comfrontiersin.org

The process involves several key steps:

Pathway Reconstruction: The identified genes for the entire this compound pathway are assembled into a DNA construct and introduced into the host organism. nih.gov

Precursor Supply Enhancement: The host's native metabolism is engineered to increase the supply of the necessary starting materials, such as ornithine and intermediates of the shikimic acid pathway. nih.govnih.gov This can involve overexpressing genes in the host's precursor pathways or knocking out competing pathways that divert these precursors elsewhere. researchgate.net

Pathway Optimization: The expression levels of the biosynthetic genes are fine-tuned to balance the metabolic flow and prevent the accumulation of toxic intermediates. This optimization is crucial for maximizing the final product titer. mdpi.com

| Engineering Strategy | Target | Goal | Example Modification |

| Pathway Introduction | S. cerevisiae | Introduce the core this compound biosynthetic genes. | Integration of genes for the cyclase, hydroxylase, and methyltransferase into the yeast genome. nih.gov |

| Precursor Engineering | S. cerevisiae Central Metabolism | Increase the intracellular pool of ornithine. | Overexpression of key enzymes in the yeast ornithine synthesis pathway. mdpi.com |

| Optimization | Competing Pathways | Prevent diversion of key intermediates. | Knockout of a gene that converts a this compound precursor into a side-product. researchgate.net |

This table outlines metabolic engineering strategies for establishing and optimizing this compound production in a heterologous host like yeast.

Chemoenzymatic Synthesis Strategies Informed by Biosynthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. carmodyqs.comfrontiersin.org Knowledge of the this compound biosynthetic pathway enables this powerful hybrid approach. Enzymes identified from the pathway can be used as highly specific catalysts to perform difficult chemical transformations, such as stereoselective cyclizations or regioselective methylations, that are challenging to achieve with conventional chemistry. chemrxiv.orgresearchgate.net

A potential chemoenzymatic route to this compound might involve:

Chemical Synthesis of a Core Intermediate: A key precursor molecule, which might be complex to produce biologically, could be efficiently synthesized in the lab using organic chemistry.

Enzymatic Transformations: The chemically synthesized precursor would then be subjected to one or more enzymes from the this compound pathway. For instance, a purified N-methyltransferase could be used in a bioreactor to perform the final methylation step with perfect regioselectivity, avoiding the need for complex protection and deprotection steps common in purely chemical methods. mdpi.com

This strategy leverages the scalability of chemical synthesis for the core structure while harnessing the unparalleled precision of enzymes for the final, intricate modifications, leading to a more efficient and potentially more environmentally friendly production process. carmodyqs.com

Chemical Synthesis and Analog Development of Shihunidine

Total Synthesis Strategies for Shihunidine and its Structural Core

The total synthesis of natural products like this compound is a significant endeavor in organic chemistry, serving to confirm their proposed structures and to develop flexible routes for creating analogs. organic-chemistry.org The synthesis of complex molecules like alkaloids often involves developing new synthetic methodologies. organic-chemistry.org The history of natural product synthesis, such as that of quinine, illustrates the complexity and evolution of synthetic strategies over time. wikipedia.org These syntheses are often lengthy and require the development of stereoselective reactions to create the correct three-dimensional structure. wikipedia.orgresearchgate.net

Strategies for synthesizing polycyclic alkaloids often rely on key reactions that build the core ring systems. uni-mainz.de For instance, a highly enantioselective approach to synthesizing phenanthroindolizidine alkaloids has been developed, which could be conceptually applicable to other complex alkaloids. uni-mainz.de One such synthesis was achieved in a "pot-economical manner" using multiple one-pot sequences to construct the core structures with high stereoselectivity. researchgate.net The development of a concise synthetic strategy for the core structure of other complex natural products, involving key bond-forming reactions, highlights a common approach in the field. researchgate.net

A key challenge in the synthesis of molecules like this compound, which contains multiple stereocenters, is the control of stereochemistry. wikipedia.org Asymmetric synthesis, often employing chiral catalysts or starting materials, is crucial for obtaining the desired enantiomer. researchgate.netuni-mainz.de

Semi-synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives. nih.govnih.gov This approach leverages the complex scaffold of the natural product, which is often difficult to produce via total synthesis, to create a library of related compounds. nih.govnih.gov These derivatives typically have modest structural differences from the parent compound and are often used to explore the structure-activity relationship (SAR). nih.gov

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are central to medicinal chemistry, aiming to improve the properties of a lead compound. This can involve creating molecules with entirely new scaffolds or making subtle modifications to an existing one. fiu.edunih.gov

Structure-guided design relies on understanding the interaction between a molecule and its biological target at the atomic level. nih.gov This information, often obtained from techniques like X-ray crystallography or cryo-electron microscopy, allows for the rational design of analogues with improved affinity and selectivity. nih.gov For example, the co-structure of an inhibitor bound to the Trypanosoma cruzi proteasome was used to guide the optimization of a series of pyridazinone inhibitors. nih.gov

This approach involves identifying key interactions, such as hydrogen bonds or hydrophobic contacts, and designing new molecules to enhance these interactions or form new ones. nih.gov The design process is often iterative, with cycles of design, synthesis, and biological evaluation leading to progressively better compounds. nih.gov Structure-activity relationship (SAR) studies are a key component of this process, helping to identify which parts of the molecule are essential for its activity. nih.govmdpi.com

Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex small molecules, often mimicking the structural features of natural products. nih.govscispace.comrsc.org Unlike traditional target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of compounds with varied molecular scaffolds. scispace.comfrontiersin.org This is achieved by using branching reaction pathways where a common intermediate is subjected to different reaction conditions to produce a range of distinct core structures. scispace.com

The goal of DOS is to explore chemical space more broadly and to identify novel compounds with potentially new biological activities. nih.govfrontiersin.orgnih.gov This approach is particularly valuable when the biological target is unknown or when seeking to identify compounds with novel mechanisms of action. nih.gov The resulting libraries of sp3-rich, complex molecules can be used as probes in chemical biology or as starting points for drug discovery programs. frontiersin.org

Structure-Guided Analog Design.

Methodologies for Analog Evaluation in In Vitro Systems

Once synthesized, this compound analogues must be evaluated for their biological activity using in vitro assays. These assays are crucial for screening large numbers of compounds and for determining key parameters like potency and selectivity. rsc.org

A common first step is a primary screen to identify active compounds. For example, in anticancer drug discovery, this could involve testing the compounds against a panel of cancer cell lines to determine their antiproliferative activity. nih.gov Compounds that show activity are then often subjected to dose-response studies to calculate their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. nih.govscielo.br

To understand the mechanism of action, more specific assays are employed. If the target is a known enzyme or receptor, binding assays can be used to measure the affinity of the analogues. nih.gov Competition assays, for instance, can determine the binding affinity (Ki) of a new compound by measuring its ability to displace a known ligand. nih.gov For ion channel targets, electrophysiological techniques are often used to measure the effect of the compounds on channel function. nih.gov

The evaluation process also includes assessing the compound's effect on cellular processes. This can involve assays for apoptosis, cell cycle arrest, or the modulation of specific signaling pathways. nih.govnih.gov The data from these various in vitro evaluations are essential for selecting the most promising analogues for further development. nih.govnih.gov

Structure Activity Relationship Sar Studies of Shihunidine and Its Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore represents the essential molecular features required for a compound to exhibit a specific biological activity, facilitating molecular recognition between a ligand and its biological target nih.gov. These features typically include three-dimensional structural characteristics such as hydrophobic groups, hydrogen bond donors, and hydrogen bond acceptors nih.gov. Pharmacophore modeling is utilized to define these features and align molecules, identifying common binding elements crucial for biological activity nih.gov. While the concept of pharmacophores is central to rational drug design and virtual screening, specific pharmacophoric requirements for the biological activity of Shihunidine and its analogues are not detailed in the currently available aggregated search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR by establishing mathematical relationships between the chemical structure of a molecule and its biological activity. This approach allows for the prediction of biological activity based on molecular structure, guiding the design and synthesis of new compounds. Early investigations into compounds like this compound and Shihunine (B1212900) indicated that a "good relationship" existed between their structures and activities, suggesting that their SARs had been examined. However, detailed QSAR models, including specific parameters or equations derived for this compound, were not identified in the provided search results. QSAR models are typically developed using experimental and molecular descriptor data, often employing machine learning algorithms, to estimate activity values and provide insights into the molecular features influencing activity.

Computational Approaches in SAR Analysis

Computational methods have become indispensable in modern SAR analysis, particularly with the increasing volume and heterogeneity of compound data from high-throughput screening and synthesis techniques. These methods provide systematic ways to explore and exploit complex SAR patterns, going beyond traditional case-by-case analyses.

Machine Learning and Artificial Intelligence in SAR Prediction

Molecular Docking for Ligand-Target Interactions

Molecular docking is an established in silico structure-based method used extensively in drug discovery to predict the binding mode and affinity of a ligand to a target protein. It helps in understanding how chemical compounds interact with their molecular targets at an atomic level and can delineate SAR without prior knowledge of other target modulators. This compound has been a subject of molecular docking studies, particularly in the context of its potential anti-depressive action as an active component of Gardeniae fructus. These studies involved docking this compound with identified hub genes and targets, including APP, CRN1, DRD2, and OPRM1, to evaluate its binding ability. However, the specific detailed results of these docking simulations, such as binding scores, predicted interaction types (e.g., hydrogen bonds, hydrophobic interactions), or conformational poses of this compound within the target binding sites, were not provided in the search results.

Conformational Analysis and Stereochemical Impact on Activity

Conformational analysis is a critical aspect of medicinal chemistry that focuses on the three-dimensional shapes molecules can adopt due to rotation about sigma bonds. Understanding these different spatial arrangements (conformers) is crucial because the shape of a molecule can significantly impact its biological activity and its interactions with biological targets. Stereochemistry, which deals with the spatial arrangement of atoms within molecules, also profoundly affects the biochemical functions and biological activities of compounds. Different absolute configurations of substituents about chiral centers can lead to remarkably different conformations and, consequently, distinct biological behaviors. While the importance of conformational analysis and stereochemical impact on activity is well-recognized in drug design and optimization, specific studies detailing the conformational analysis of this compound or the precise impact of its stereochemistry on its biological activity were not found in the provided search results.

Compound Information

Molecular Mechanisms of Action and Target Elucidation of Shihunidine

In Vitro Cellular Assays for Mechanism of Action Studies

In vitro cellular assays are fundamental in elucidating the mechanisms through which a bioactive compound like Shihunidine exerts its effects. These assays provide critical information on cellular processes, viability, and specific molecular pathways affected by the compound. bioivt.com

Cell-based phenotypic screening is a primary strategy to identify molecules that alter the characteristics of a cell or organism in a desired way. wikipedia.org This approach assesses the effects of compounds on cellular behavior, such as growth and morphology, without preconceived bias about the drug's target. wikipedia.orghotspotthera.com For this compound, phenotypic screening has been instrumental in identifying its anti-angiogenic properties.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancer.govwikipedia.org Phenotypic assays using Human Umbilical Vein Endothelial Cells (HUVEC) are a standard model to study this process in vitro. sciencellonline.comlifelinecelltech.com When cultured on a basement membrane matrix, HUVECs form vessel-like tubes, and inhibitors of angiogenesis can disrupt this process. lifelinecelltech.com Studies have shown that this compound and its related compounds inhibit angiogenesis in various assays, including the chicken chorioallantoic membrane (CAM) assay. nih.gov This suggests that a key phenotype induced by this compound is the disruption of new blood vessel formation.

High-content imaging is an advanced form of phenotypic screening that allows for the simultaneous monitoring of multiple cellular parameters, providing detailed "phenotypic fingerprints" of how a compound affects cells. nih.govnih.gov Such techniques can be applied to further characterize the specific morphological and cellular changes induced by this compound in endothelial and cancer cells.

Table 1: Examples of Phenotypic Assays Relevant to this compound's Activity

| Assay Type | Model System | Observed Phenotype | Relevance to this compound |

| Tube Formation Assay | HUVECs on Matrigel | Inhibition of vessel-like structure formation | Direct assessment of anti-angiogenic activity. lifelinecelltech.com |

| Cell Migration/Invasion Assay | Endothelial or Cancer Cells | Reduction in cell movement across a barrier | Measures potential to inhibit metastasis and key steps in angiogenesis. nih.gov |

| Cell Proliferation Assay | Cancer Cell Lines | Inhibition of cell growth | Determines anti-cancer activity by monitoring effects on cell division. bioivt.com |

| Chicken Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | Inhibition of blood vessel development | An in vivo based phenotypic screen demonstrating anti-angiogenic effects. nih.gov |

Assessment of Cellular Pathway Modulation (e.g., ERK1/2 and PI3K/AKT signaling pathways)

Once a phenotype is identified, the next step is to determine the underlying molecular pathways. The ERK1/2 and PI3K/AKT signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer. aging-us.comnih.gov

Research indicates that the anti-angiogenic effects of compounds structurally related to this compound, such as β-hydroxyisovalerylshikonin (β-HIVS), are mediated through the suppression of key signaling pathways. nih.gov Specifically, β-HIVS was found to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2) and Tie2. nih.gov This upstream inhibition leads to the subsequent suppression of the extracellular signal-regulated kinase (ERK) pathway. nih.gov The activation of the ERK1/2 pathway is a known downstream event of VEGFR activation, playing a role in endothelial cell proliferation and survival. nih.govnih.gov

The PI3K/AKT pathway is another critical signaling cascade in cell survival and growth, often acting downstream of growth factor receptors. aging-us.comxiahepublishing.com Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. frontiersin.org Studies on other natural compounds have demonstrated that their anti-cancer effects are mediated through the inhibition of the PI3K/AKT pathway. xiahepublishing.comfrontiersin.org While direct evidence for this compound's effect on the PI3K/AKT pathway is not prominent in the reviewed literature, its known anti-proliferative and anti-angiogenic activities suggest this pathway as a probable target for investigation. The interplay between the PI3K/AKT and ERK1/2 pathways is complex, and both are central to the cellular processes that this compound appears to modulate. nih.govnih.gov

Table 2: Key Signaling Molecules Modulated by this compound-Related Compounds

| Target Protein | Pathway | Effect of Compound (β-HIVS) | Downstream Consequence | Reference |

| VEGFR2 | Receptor Tyrosine Kinase Signaling | Inhibition of phosphorylation and expression | Blocks angiogenesis initiation | nih.gov |

| Tie2 | Receptor Tyrosine Kinase Signaling | Inhibition of phosphorylation and expression | Inhibits vascular remodeling | nih.gov |

| ERK | MAPK/ERK Pathway | Suppression of phosphorylation | Suppresses proliferation of vascular endothelial cells | nih.gov |

| Sp1 | Transcription Factor | Inhibition of transactivation | Suppresses VEGFR2 and Tie2 promoter activity | nih.gov |

Cellular Uptake and Subcellular Localization Studies

Understanding how a compound enters a cell and where it accumulates is vital for interpreting its mechanism of action. The total amount of a substance that associates with a cell is termed "cellular uptake," which includes material bound to the surface and internalized within vesicles. nih.govnih.gov The efficacy of a compound often depends on its ability to escape these vesicles (endosomal escape) and reach its target(s) in specific subcellular compartments like the cytosol or nucleus. nih.govresearchgate.net

Methods to study cellular uptake include flow cytometry with fluorescently labeled compounds and fluorescence microscopy. researchgate.net Confocal microscopy is particularly powerful for determining subcellular localization by co-staining the compound with markers for specific organelles, such as LysoTracker for endosomes/lysosomes. researchgate.net To investigate the mechanism of uptake, researchers often use chemical inhibitors that block specific endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. researchgate.netdovepress.com

While specific studies detailing the cellular uptake and subcellular localization of this compound were not identified in the search results, these investigations are a critical and standard component of characterizing a novel bioactive compound. Such studies would clarify whether this compound acts on cell surface receptors or on intracellular targets, and by what mechanism it crosses the cell membrane. dovepress.com

Strategies for Direct Target Identification and Deconvolution

Phenotypic screening identifies what a compound does, but target identification and deconvolution are required to understand how it does it by pinpointing the specific molecular targets. wikipedia.orgunige.ch This process is a major challenge but is essential for developing a compound into a reliable chemical probe or therapeutic agent. unige.chnih.gov

Affinity-based proteomics is a powerful method for identifying the direct protein binding partners of a small molecule. frontiersin.orgpatsnap.com This technique typically involves immobilizing the compound of interest (the "bait") onto a solid support, such as beads, and incubating it with a cell lysate. researchgate.netunimib.it Proteins that bind to the compound are "fished" out of the complex mixture, isolated, and then identified using mass spectrometry. patsnap.comnih.gov This approach, a form of compound-centric chemical proteomics (CCCP), provides a direct and unbiased way to profile target interactions. frontiersin.org

Chemoproteomics represents a broad set of technologies, including affinity-based methods, that can map the interaction landscape of a drug across the entire proteome. researchgate.netnih.gov These methods can reveal not only the intended "on-targets" but also unintended "off-targets," which is crucial for understanding a compound's full biological activity and potential side effects. biognosys.commdpi.com While highly applicable, specific studies using affinity-based proteomics to deconvolve the targets of this compound have not been detailed in the available literature.

Chemical genetics uses small molecules to perturb protein function, offering a conditional and tunable way to study biological processes that complements traditional genetic methods. nih.govunimib.it In a forward chemical genetics approach, one starts with a phenotype of interest observed from a screen and then works to identify the target responsible for that phenotype. nih.govresearchgate.net

A key strategy in chemical genetics for target deconvolution is resistance-based cloning. This involves treating a population of cells with a cytotoxic compound and selecting for rare, resistant mutants. The genetic mutations in these resistant clones can point directly to the drug's target or to components of the affected pathway. unige.ch For non-cytotoxic compounds, reporter cell lines can be engineered to fluoresce or signal when a specific pathway is modulated, allowing for the selection of resistant cells via methods like flow cytometry. unige.ch

While these powerful techniques are well-established for target identification nih.govunimib.it, their specific application to elucidate the molecular targets of this compound is not described in the reviewed search results. The anti-angiogenic and anti-proliferative phenotypes of this compound make it a suitable candidate for such chemical genetic screens to definitively identify its efficacy targets.

Phenotypic Screening and Target Deconvolution

Phenotypic screening has emerged as a powerful strategy in drug discovery, enabling the identification of small molecules that modulate cellular functions in a target-agnostic manner. biocompare.comcriver.com This approach focuses on observing the effects, or phenotypes, induced by compounds in disease-relevant cellular or tissue models. criver.com For a compound like this compound, this process would involve exposing various cell lines or primary cells to it and monitoring for specific phenotypic changes, such as inhibition of cancer cell growth, reduction in inflammatory markers, or modulation of neuronal activity. The primary advantage of this method is its potential to uncover compounds with novel mechanisms of action and to identify first-in-class therapeutic targets. biocompare.com

Once a bioactive compound with a desirable phenotype is identified through screening, the critical next step is "target deconvolution"—the process of identifying the specific molecular target or targets responsible for the observed effect. criver.comnih.gov This is a crucial and often challenging phase in translating a phenotypic hit into a viable drug candidate. rsc.org Understanding the mechanism of action is essential for optimizing the compound's potency and selectivity. criver.comnih.gov

Several advanced techniques are employed for target deconvolution. nih.gov Chemical proteomics methods often involve modifying the hit compound into a chemical probe to "fish out" its binding partners from cell lysates. drughunter.com Other approaches include genetic methods like CRISPR-Cas9 screening, which can identify genes that, when knocked out, mimic or block the compound's phenotypic effect. drughunter.com Furthermore, computational methods and analysis of large-scale datasets, such as transcriptomics (analyzing changes in gene expression), can provide valuable clues about the pathways and targets affected by the compound. nih.govdrughunter.com The integration of these diverse techniques significantly enhances the success rate of identifying the specific proteins that interact with this compound, thereby elucidating its therapeutic mechanism.

Computational Target Prediction (e.g., Network Pharmacology, Gene Module Pair-based Target Identification)

In the quest to understand the molecular targets of compounds like this compound, computational prediction methods have become indispensable. These in silico approaches offer a rapid and cost-effective means to generate hypotheses about potential drug-target interactions, which can then be validated experimentally. frontiersin.orgnih.gov

Network Pharmacology is a prominent computational approach that analyzes the complex interplay between drugs, targets, and diseases within the context of biological networks. frontiersin.orgnih.gov This method moves beyond the "one drug, one target" paradigm to embrace the concept that drugs often exert their effects by modulating multiple targets within a network. plos.org For this compound, a network pharmacology study would begin by predicting its potential targets using various databases and algorithms. mdpi.com These predicted targets are then mapped onto protein-protein interaction (PPI) networks to understand their functional relationships and the pathways they influence. nih.gov By analyzing the topology of this drug-target network, researchers can identify key proteins (hubs) and pathways that are likely to be central to this compound's therapeutic effects. plos.org

Gene Module Pair-based Target Identification (GMPTI) represents a more specialized computational technique that leverages transcriptomic data. nih.govnih.gov This method is based on the premise that the perturbation of a specific target by a drug will lead to a characteristic gene expression signature. frontiersin.org The process involves creating a "gene module pair" (GMP) for known targets, which consists of a set of upregulated and downregulated genes that serve as a unique identifier for that target's activity. nih.govnih.gov To predict the targets of this compound, its induced gene expression profile in treated cells would be compared against a library of pre-established target GMPs. frontiersin.org A strong correlation between this compound's expression signature and a specific target's GMP suggests a potential interaction. nih.govnih.govfrontiersin.org This approach is particularly powerful as it does not require prior knowledge of similar drugs and can directly link a compound to its potential targets based on its functional impact on gene expression. nih.govnih.gov

Table 1: Comparison of Computational Target Prediction Methods

| Method | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| Network Pharmacology | Analyzes drug-target interactions within biological networks. | Predicts multiple potential targets and identifies key pathways affected by this compound. | Provides a holistic view of the compound's mechanism of action, considering polypharmacology. plos.org |

| Gene Module Pair-based Target Identification (GMPTI) | Compares the compound's gene expression signature to pre-defined target signatures (GMPs). | Identifies potential targets by matching this compound's induced gene expression profile with known target GMPs. | Does not rely on chemical similarity to known drugs; directly links functional genomic data to target prediction. nih.govnih.gov |

Biochemical Characterization of this compound-Target Interactions

Following the identification of potential molecular targets for this compound through screening and computational methods, the next crucial phase is the biochemical characterization of these interactions. oncolines.com This step is fundamental to validating the predicted targets and understanding the precise molecular mechanism by which this compound exerts its biological effects. nih.govnih.govscielo.org.co

The primary objective of biochemical characterization is to confirm a direct physical binding between this compound and its putative target protein and to quantify the affinity and kinetics of this interaction. oncolines.com A variety of biophysical and biochemical assays are employed for this purpose. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information on binding affinity (Kd), association (kon), and dissociation (koff) rates. oncolines.com Enzyme inhibition assays are particularly relevant if the identified target is an enzyme. nih.gov In these assays, the ability of this compound to inhibit the catalytic activity of the target enzyme is measured, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov

Furthermore, structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can be utilized to determine the three-dimensional structure of the this compound-target complex. This provides an atomic-level view of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such detailed structural information is invaluable for understanding the basis of binding specificity and for guiding future structure-activity relationship (SAR) studies to develop more potent and selective analogs of this compound.

Development and Application of Chemical Probes for Target Engagement

To definitively confirm that this compound interacts with its identified target within a complex biological system, such as living cells, researchers develop and utilize chemical probes. promega.denih.gov A chemical probe is typically a modified version of the compound of interest, like this compound, that incorporates a reporter tag (e.g., a fluorophore or biotin) or a reactive group, allowing for visualization or capture of the target protein. nih.govthermofisher.kr Demonstrating target engagement in a cellular context is a critical step in validating a drug's mechanism of action. promega.denih.gov

The development of high-quality chemical probes requires careful design to ensure that the modification does not significantly alter the compound's original binding properties. icr.ac.uk These probes are instrumental in various experimental setups to measure the direct binding of the compound to its intended target, assess target occupancy at different concentrations, and correlate target engagement with downstream functional effects. promega.denih.gov

Table 2: Types of Chemical Probes and Their Applications

| Probe Type | Description | Application for this compound |

|---|---|---|

| Activity-Based Probes (ABPs) | Contain a reactive "warhead" that covalently binds to the active site of specific enzyme classes. wikipedia.org | To profile the activity of specific enzyme families (e.g., kinases, hydrolases) in the presence of this compound, identifying targets through competitive binding. nih.gov |

| Photoaffinity Probes | Incorporate a photo-reactive group that forms a covalent bond with the target upon UV light exposure. evotec.comnih.gov | To covalently link this compound to its binding partners in cells or cell lysates, allowing for subsequent isolation and identification. nih.gov |

| Ligand-Directed Covalent Probes | Utilize a reactive group that is directed to a specific amino acid residue near the ligand's binding site. nih.gov | To achieve highly specific and covalent labeling of this compound's target protein for robust detection and analysis. rsc.orgchemrxiv.org |

Activity-Based Chemical Probes (ABPs) for Enzyme Profiling

Activity-based protein profiling (ABPP) is a functional proteomics technology that employs chemical probes to assess the activity state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov Activity-based probes (ABPs) are small molecules that typically consist of a reactive group (or "warhead") that covalently modifies the active site of an enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. wikipedia.orgthermofisher.com A key feature of ABPs is that they generally only label active enzymes, providing a direct readout of the functional state of the proteome. wikipedia.orgthermofisher.com

In the context of this compound, ABPP can be used in a competitive profiling format to identify its enzymatic targets. nih.gov In this setup, a cell lysate or living cells are pre-incubated with this compound before being treated with a broad-spectrum ABP designed to label a specific class of enzymes (e.g., serine hydrolases or kinases). nih.govthermofisher.com If this compound binds to the active site of an enzyme, it will block the subsequent labeling of that enzyme by the ABP. nih.gov The protein samples are then analyzed, often using mass spectrometry, to identify the enzymes that show reduced labeling in the presence of this compound. wikipedia.org This reduction in signal indicates that this compound is engaging with that particular enzyme, thus revealing it as a potential target. This competitive ABPP approach is a powerful tool for identifying the specific enzyme targets of a compound from a complex proteome and for assessing its selectivity across an entire enzyme class. nih.gov

Photoaffinity Labeling and Ligand-Directed Covalent Probes

Photoaffinity Labeling (PAL) is a powerful technique used to identify and study ligand-protein interactions by creating a covalent bond between a ligand and its target upon exposure to light. nih.gov This method involves synthesizing a photoaffinity probe, which is a version of this compound modified with a photoreactive group (such as a diazirine or benzophenone) and a reporter tag. evotec.comnih.gov When this probe binds to its target, irradiation with UV light activates the photoreactive group, causing it to form a highly reactive intermediate that covalently cross-links to nearby amino acid residues on the target protein. evotec.comnih.gov This permanent linkage allows for the capture and subsequent identification of even weak or transiently interacting proteins, which might otherwise be lost during purification steps. nih.gov

Ligand-Directed Covalent Probes , also known as affinity-based probes (AfBPs), represent another strategy for achieving specific and covalent target labeling. nih.govrsc.orgchemrxiv.org These probes consist of three key components: a ligand group with affinity for the target (the this compound scaffold), a linker, and a reactive "warhead" that can form a covalent bond with a specific amino acid residue in or near the binding pocket. nih.gov Unlike the light-activated warheads in PAL, the reactivity of these probes is inherently directed by the initial non-covalent binding of the ligand to its target. nih.govrsc.orgchemrxiv.org This proximity effect increases the local concentration of the warhead near a suitable amino acid, leading to highly specific covalent modification. nih.gov These probes can provide robust and permanent labeling of the target protein, facilitating its identification and downstream characterization. rsc.orgchemrxiv.org

Advanced Methodologies and Integrative Approaches in Shihunidine Research

Omics Technologies in Comprehensive Biological Assessment

Omics technologies provide a holistic view of the molecular dynamics within a biological system. While direct omics studies focusing exclusively on shihunidine are not extensively documented, research on its source, the Dendrobium genus, offers valuable insights into the biosynthesis and regulation of its constituent alkaloids.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for understanding gene expression changes. In the context of this compound, transcriptomic analyses of Dendrobium species have been instrumental in identifying genes and transcription factors involved in the biosynthesis of alkaloids and other active ingredients. frontiersin.orgmdpi.com For instance, transcriptome sequencing of Dendrobium huoshanense and comparative analyses with other Dendrobium species have helped unveil putative genes and pathways associated with the synthesis of these compounds. frontiersin.orgmdpi.com Studies on Dendrobium nobile have used transcriptomics to understand responses to environmental stressors like heat, which can influence the production of secondary metabolites including alkaloids. mdpi.com Combined transcriptome and metabolome analyses have further elucidated the complex regulatory networks governing the accumulation of bioactive compounds in Dendrobium plants. mdpi.comresearchgate.netnih.gov These approaches provide a foundational understanding of how the synthesis of alkaloids like this compound is genetically regulated, paving the way for potential biotechnological production.

Proteomics involves the large-scale study of proteins, their structures, and functions. bigomics.ch This technology is crucial for identifying the protein targets through which a bioactive molecule exerts its effects. nih.gov In the study of Dendrobium alkaloids, proteomic approaches have been applied to understand their biological effects. For example, a phosphoproteomic analysis of the effects of Dendrobium nobile alkaloids (DNLA) in aging-accelerated mice revealed significant changes in protein expression related to pathways like endocytosis and microtubule binding, which were correlated with improved cognitive function. nih.gov Such studies help to identify the molecular targets and mechanisms of action for the complex mixture of alkaloids present in these plants. While specific proteomic studies validating the direct targets of purified this compound are limited, the techniques used in broader alkaloid research, such as activity-based protein profiling and mass spectrometry-based methods, are essential for future target identification and validation. protavio.comnih.gov

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a direct snapshot of physiological and chemical processes. nih.gov It is widely used to study medicinal plants to identify bioactive components and understand their metabolic pathways. nih.govnih.gov In Dendrobium research, metabolomic profiling has been used to differentiate species based on their chemical constituents and to analyze the accumulation of alkaloids and other metabolites under various conditions. nih.govnih.gov For example, UPLC-MS/MS-based metabolomics has been used to compare the metabolic profiles of D. officinale grown on different substrates, revealing significant variations in flavonoid and alkaloid content. nih.gov Pathway analysis of metabolomics data helps to connect changes in metabolite levels to specific biological pathways, such as flavonoid biosynthesis. nih.govnih.govmdpi.com While these studies focus on the entire metabolome of the plant, they establish the analytical framework necessary for investigating the downstream metabolic consequences of this compound activity in biological systems.

Proteomics for Protein Profiling and Target Validation.

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Early Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery, allowing for the rapid testing of vast numbers of compounds to identify "hits"—molecules that show activity against a specific biological target. bmglabtech.comwikipedia.org

High-Throughput Screening (HTS) involves the use of robotics, liquid handling devices, and sensitive detectors to conduct millions of pharmacological, chemical, or genetic tests in a short period. wikipedia.org The primary goal is to quickly identify active compounds from large libraries that can serve as starting points for drug design. bmglabtech.comwikipedia.org

High-Content Screening (HCS) , also known as high-content analysis, builds upon HTS by using automated microscopy and sophisticated image analysis to extract multiparametric data from cells. This provides more detailed information on the compound's effects on cellular morphology and various intracellular parameters.

While there is no specific published research detailing the use of HTS or HCS to explore the biological activities of this compound, these platforms are ideally suited for such investigations. A purified sample of this compound could be screened against diverse panels of biological targets (e.g., enzymes, receptors) or in various cell-based models of disease to systematically uncover its pharmacological profile.

Chemoinformatics and Computational Modeling

Chemoinformatics and computational modeling apply computer-based methods to solve chemical problems, playing a crucial role in modern drug discovery from target identification to lead optimization. unipi.it

One area where computational tools have been applied to this compound is in network pharmacology. A study investigating the anti-depressive mechanisms of compounds from Gardeniae fructus included this compound in its analysis. scialert.net Using chemoinformatic tools and databases, potential biological targets for this compound were predicted. scialert.net Molecular docking simulations were then used to evaluate the binding affinity of the compounds to key targets. scialert.net This type of computational study provides valuable hypotheses about the compound's mechanism of action that can be tested experimentally. scialert.netfrontiersin.orgnih.gov

Virtual screening is a computational technique that involves screening large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. scialert.net In the aforementioned network pharmacology study, virtual screening tools like the Admet SAR web server and the DruLiTo software were used to predict the pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness of compounds, including this compound. scialert.net

De novo design refers to computational methods that aim to generate novel molecular structures with desired properties from scratch, rather than searching through existing compound libraries. rsc.orgnih.govresearchgate.net These methods can build a molecule atom-by-atom or fragment-by-fragment within the binding site of a target protein. rsc.orgresearchgate.net Currently, there are no published studies on the de novo design of this compound or its analogs. However, this approach represents a powerful future direction for optimizing the structure of this compound to enhance its binding affinity and specificity for identified biological targets.

Table 1: Predicted Anti-Depressive Targets for this compound from Network Pharmacology Analysis This table summarizes the potential protein targets for this compound as identified through computational database screening in a study on the anti-depressive effects of natural compounds. The analysis suggests this compound may interact with multiple proteins involved in neurological pathways.

| Target Symbol | Protein Name |

| HTR1A | 5-hydroxytryptamine receptor 1A |

| HTR2A | 5-hydroxytryptamine receptor 2A |

| HTR2C | 5-hydroxytryptamine receptor 2C |

| DRD2 | Dopamine D2 receptor |

| MAOA | Monoamine oxidase A |

| MAOB | Monoamine oxidase B |

| SLC6A2 | Norepinephrine transporter |

| SLC6A3 | Dopamine transporter |

| SLC6A4 | Serotonin transporter |

| OPRM1 | Mu-type opioid receptor |

| CNR1 | Cannabinoid receptor 1 |

| APP | Amyloid-beta precursor protein |

| (Data sourced from a network pharmacology study involving this compound. scialert.net) |

Predictive Modeling for Biological Activities

Predictive modeling in drug discovery utilizes statistical and machine learning techniques to forecast the biological activities and pharmacokinetic properties of chemical compounds based on their structure. qlik.comcas.org This in silico approach accelerates research by prioritizing compounds for further experimental investigation. qlik.com For a compound like this compound, various predictive models can be employed to estimate its potential therapeutic applications and mechanisms of action.

One prominent method is the Prediction of Activity Spectra for Substances (PASS). This tool analyzes the structure of a compound to predict a wide range of its biological activities, such as enzyme inhibition or receptor binding. The prediction is based on the structure-activity relationships derived from a large database of known active compounds. ijsdr.orgresearchgate.net The results are presented as a probability for the compound to be active (Pa) or inactive (Pi). A high Pa value suggests a high likelihood that the compound will exhibit a certain biological activity, guiding researchers toward targeted experimental validation. researchgate.netsemanticscholar.org

Another powerful technique is the Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. numberanalytics.com For this compound and its analogues, 2D- and 3D-QSAR models can be developed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments to relate steric, electrostatic, and other fields to biological potency. nih.govmdpi.com These models can produce contour maps that highlight which molecular regions are crucial for activity, providing valuable insights for designing novel derivatives with enhanced efficacy. nih.govmdpi.com

These predictive tools are integral to modern natural product research, enabling a more efficient and targeted approach to drug discovery by computationally screening compounds for promising biological profiles before committing to extensive laboratory work. frontiersin.orgnih.gov

Table 1: Overview of Predictive Modeling Techniques

| Modeling Technique | Principle | Application to this compound Research | Key Outputs |

|---|---|---|---|

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide spectrum of biological activities based on the structural formula of a substance. ijsdr.org | Screening this compound for potential, previously unknown pharmacological effects. | Probability of activity (Pa) and inactivity (Pi) for over 4,000 kinds of biological activity. ijsdr.orgresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates variations in the biological activity of a series of compounds with changes in their molecular structures. numberanalytics.com | To understand how structural modifications to the this compound scaffold affect a specific biological activity (e.g., enzyme inhibition). | A mathematical model that predicts the activity of new analogues. mdpi.com |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | A QSAR method that uses 3D molecular fields (steric, electrostatic) to explain activity differences. nih.gov | To generate 3D contour maps that visualize regions of the this compound molecule where modifications would increase or decrease activity. | Statistically robust models (R², Q²) and 3D contour maps for guiding rational drug design. nih.govmdpi.com |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To identify potential protein targets for this compound and elucidate its binding mode at an atomic level. | Binding affinity scores and visualization of interactions (e.g., hydrogen bonds) with target residues. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Interaction Studies

The definitive structural elucidation of this compound and the study of its molecular interactions rely on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information on connectivity, stereochemistry, and behavior in the presence of biological targets. nih.govsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. numberanalytics.com One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms. researchgate.net More advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are used to establish the connectivity between atoms and the spatial proximity of nuclei, which is crucial for confirming the complex ring system and stereochemistry of the molecule. scispace.com The use of high-frequency instruments (e.g., 500 or 600 MHz) enhances spectral resolution, which is essential when analyzing complex natural products. hmdb.cahmdb.caresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound with high accuracy. sigmaaldrich.comwikipedia.org Techniques like high-resolution mass spectrometry (HRMS) provide a precise mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural clues by revealing how the molecule breaks apart, helping to piece together its constituent parts. customs.go.jpthermofisher.com

Other spectroscopic methods also play a role. Infrared (IR) spectroscopy identifies the functional groups present in the molecule, such as carbonyls (C=O) and amines (N-H). solubilityofthings.comnih.gov Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. nih.gov

For studying interactions, techniques like fluorescence spectroscopy can be used to investigate the binding of this compound to proteins, such as human serum albumin (HSA). nih.govscirp.org By monitoring changes in the protein's intrinsic fluorescence upon addition of the compound, researchers can determine binding constants and infer the mechanism of interaction. scirp.org Finally, X-ray crystallography provides the most definitive three-dimensional structure of a molecule. nih.govwikipedia.org If a suitable crystal of this compound or a this compound-protein complex can be obtained, X-ray diffraction analysis can reveal its precise atomic coordinates, bond lengths, and angles, offering unambiguous structural confirmation and a detailed view of its binding interactions. migrationletters.comnih.gov

Table 2: Spectroscopic Data for this compound and Related Analyses

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry. numberanalytics.com | Primary method for complete structural elucidation of the alkaloid backbone. nih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. sigmaaldrich.com | Confirms molecular formula and provides structural fragments for verification. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). solubilityofthings.com | Identifies key chemical bonds within the this compound structure. nih.gov |

| UV-Visible Spectroscopy | Information on electronic conjugation. nih.gov | Supports structural identification by characterizing the chromophore system. nih.gov |

| X-ray Crystallography | Absolute 3D atomic arrangement in a crystal. libretexts.org | Provides the ultimate proof of structure and stereochemistry if a crystal can be formed. nih.gov |

| Fluorescence Spectroscopy | Binding interactions with macromolecules (e.g., proteins). fu-berlin.de | Used to study pharmacokinetics, such as binding affinity to transport proteins like albumin. nih.govscirp.org |

Synergistic Research Frameworks: Integrating Chemical Biology and Systems Biology

Modern research on natural products like this compound increasingly benefits from the integration of chemical biology and systems biology, creating a powerful synergistic framework. uct.ac.za This approach moves beyond studying the compound in isolation to understanding its function within the complex network of a biological system. stanford.edu

Chemical biology utilizes chemical tools, often synthetic small molecules or modified natural products, to probe and manipulate biological systems. universiteitleiden.nlinstem.res.in In the context of this compound, this involves using the compound as a "chemical probe" to interrogate specific cellular pathways. mdpi.com By identifying the direct molecular targets of this compound, researchers can elucidate its mechanism of action. universiteitleiden.nl This can involve techniques such as affinity chromatography with immobilized this compound to pull down its binding partners from cell lysates or using structurally modified analogues with reporter tags for imaging and proteomic applications. frontiersin.org The goal is to translate a compound-induced phenotype into a well-defined interaction with a specific protein or pathway. mdpi.com